molecular formula C27H40O7 B1591144 lucidenic acid C CAS No. 95311-96-9

lucidenic acid C

Cat. No. B1591144
CAS RN: 95311-96-9
M. Wt: 476.6 g/mol
InChI Key: XIMQDJNNBMWDIH-UHFFFAOYSA-N
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Description

Lucidenic acid C is a natural compound isolated from Ganoderma lucidum . It exhibits multifaceted pharmacological actions such as antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties . It inhibits PMA-induced MMP-9 activity, with an anti-invasive effect on hepatoma cells .

Scientific Research Applications

  • Apoptosis Induction in Leukemia Cells : Lucidenic acids, including lucidenic acid C, have been shown to induce cell apoptosis in leukemia cells, suggesting potential anti-cancer applications. Specifically, lucidenic acid C was found to cause cell cycle arrest in the G1 phase in HL-60 cells, indicating its role in controlling cell proliferation (Hsu, Yu, & Yen, 2008).

  • Cytotoxicity Against Tumor Cells : In a study exploring the cytotoxic effects of various triterpenoids from Ganoderma lucidum, lucidenic acid C demonstrated significant cytotoxic activity against certain tumor cells. This highlights its potential utility in cancer therapy (Wu, Shi, & Kuo, 2001).

  • Anti-Invasive Effects on Hepatoma Cells : Lucidenic acid C showed significant inhibitory effects on the invasion of HepG(2) hepatoma carcinoma cells. This anti-invasive property could be beneficial in preventing cancer metastasis (Weng, Chau, Chen, Chen, & Yen, 2007).

  • Inhibition of MAPK/ERK Signal Transduction and NF-kappaB/AP-1 Binding : Lucidenic acid C inhibits PMA-induced invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-kappaB and AP-1, which are critical in cancer cell migration and invasion (Weng, Chau, Hsieh, Yang, & Yen, 2007).

  • Pharmacological Activities Review : A review of lucidenic acids, including lucidenic acid C, summarizes their various pharmacological effects such as anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, and anti-diabetic properties. This comprehensive review suggests that lucidenic acids have multifaceted potential in medicinal and nutraceutical applications (Zheng et al., 2023).

  • Inhibitory Effects on Tumorigenesis and Metastasis : Studies have shown that lucidenic acid-rich extracts from Ganoderma lucidum inhibit tumorigenesis and metastasis in human hepatoma cells. This indicates a potential role for lucidenic acid C in chemoprevention (Weng, Chau, Yen, Liao, Chen, & Chen, 2009).

Safety And Hazards

The safety data sheet for Lucidenic acid C suggests avoiding dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Research on Lucidenic acids, including Lucidenic acid C, is still preliminary and has several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of Lucidenic acids as medicines, functional foods, and nutraceuticals .

properties

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,17+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMQDJNNBMWDIH-YAQOJFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131919
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lucidenic acid C

CAS RN

95311-96-9
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
A new triterpene acid, lucidenic acid P (1a), and two new triterpene acid methyl esters, methyl lucidenates P (1b) and Q (2b), were isolated and characterized from the fruiting body of …
Number of citations: 101 pubs.acs.org
CJ Weng, CF Chau, KD Chen… - Molecular nutrition & …, 2007 - Wiley Online Library
… lucidum (YK-02) (or 31.4 g crude triterpenoids) were in an order of lucidenic acid A (2449 mg) A lucidenic acid B (1021 mg) A lucidenic acid C (659 mg) A lucidenic acid N (376 mg). …
Number of citations: 84 onlinelibrary.wiley.com
DH Chen, JY Wang, MT Chen… - Journal of the Chinese …, 2022 - Wiley Online Library
… 4 (3.5 mg as pale yellow crystal) and 15 (10.8 mg as yellow amorphous powder) were further isolated from the fraction containing lucidenic acid C (6). 5 (6.2 mg) was further purified …
Number of citations: 2 onlinelibrary.wiley.com
TS Wu, LS Shi, SC Kuo - Journal of natural products, 2001 - ACS Publications
… The known compounds lucidenic acid A, 2 lucidenolactone, 2 lucidenic acid C, 4 and ganoderic acid E 4 were also isolated and identified by comparison of their spectroscopic data with …
Number of citations: 212 pubs.acs.org
CL Hsu, YS Yu, GC Yen - Journal of agricultural and food …, 2008 - ACS Publications
… The exposure of HL-60 cells to lucidenic acid C resulted in a significant (p < 0.05) increase in the population of cells in the G1 phase from 61.0% (control) to 88.7% (100 µM) at 24−72 h (…
Number of citations: 56 pubs.acs.org
T Nishitoba, S Sato, S Sakamura - Agricultural and biological …, 1985 - Taylor & Francis
… This structure agreed with that of a lucidenic acid C derivative (3a = 7), which was obtained by oxidizing the hydroxy group of lucidenic acid C (3) to the carbonyl group. This was …
Number of citations: 96 www.tandfonline.com
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
… Lucidenic acid C exhibited moderate inhibitory activity against A549 human lung adenocarcinoma cell proliferation, with an IC 50 between 52.6 and 84.7 μM [43]. The potential ability of …
Number of citations: 3 www.mdpi.com
T Nishitoba, H Sato, T Kasai… - Agricultural and …, 1985 - academic.oup.com
… The coupling constants of these signals indicated that 3b has a chait-shaped ring A, and this conclusion must be applied to the conformation at ring A of lucidenic acid C (3). …
Number of citations: 149 academic.oup.com
C Liu, Q PU, H Wang, R Chen - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
… fraction of EtOH extract and identified as ganoderiol A (Ⅰ), ganodermanontriol (Ⅱ), ganodermatriol (Ⅲ), ganoderic acid C (Ⅳ), ganoderic acid A (Ⅴ), lucidone A (Ⅵ), lucidenic acid C (Ⅶ…
Number of citations: 6 pesquisa.bvsalud.org
XQ Che, SP Li, J Zhao - Zhongguo Zhong yao za zhi= Zhongguo …, 2017 - europepmc.org
… -oic acid (10),ganoderic acid A (11),ganolucidic acid A (12),lucidenic acid E2 (13),lucidenic acid N (14),lucidenic acid P (15), lucidenic acid B (16),lucidenic acid A (17),lucidenic acid C (…
Number of citations: 8 europepmc.org

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